molecular formula C26H22FN3O4S B2517115 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899743-37-4

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2517115
CAS No.: 899743-37-4
M. Wt: 491.54
InChI Key: QNXSIHMCYIPMGE-UHFFFAOYSA-N
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Description

2-(3'-(3-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that incorporates various functional groups, including a fluorophenyl moiety, an indoline core, and a thiazolidin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors:

  • Formation of Indoline Core: : The synthesis begins with the formation of the indoline core, achieved through cyclization of appropriate precursors under acidic conditions.

  • Introduction of Fluorophenyl Group: : This step incorporates the 3-fluorophenyl moiety, often through a substitution reaction using fluorobenzene derivatives.

  • Construction of Thiazolidin Ring: : This involves the formation of the thiazolidin ring, usually via a cyclization reaction between a thiol and a carbonyl compound.

  • Spirocyclic Framework Assembly: : The spiro[indoline-3,2'-thiazolidin] structure is formed by joining the indoline and thiazolidin intermediates under controlled reaction conditions.

  • Acetamide Functionalization:

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimization of each reaction step to ensure high yields and purity. This includes:

  • Optimization of Reaction Conditions: : Fine-tuning temperature, pH, and catalyst concentrations to maximize efficiency.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide undergoes several chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound may undergo reduction reactions, particularly at the thiazolidin ring, using reductive agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions involving the fluorophenyl group using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, in presence of catalysts like molybdenum complexes.

  • Reduction: : Lithium aluminum hydride, under anhydrous conditions.

  • Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine under polar aprotic solvents.

Major Products

  • Sulfoxides/Sulfones: : Products of oxidation reactions.

  • Reduced Thiazolidin Derivatives: : Products of reduction reactions.

  • Substituted Aromatic Compounds: : Results of substitution reactions.

Scientific Research Applications

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide finds applications across various scientific fields:

Chemistry

  • Synthetic Organic Chemistry: : Used as an intermediate in complex molecule synthesis.

Biology

  • Biochemical Probes: : Acts as a probe in biochemical assays to study protein-ligand interactions.

Medicine

  • Pharmacology: : Investigated for potential therapeutic effects, particularly in targeting specific biochemical pathways.

Industry

  • Material Science: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, affecting downstream biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3'-Phenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

  • 2-(3'-Chlorophenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

  • 2-(3'-Bromophenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide imparts distinct chemical reactivity and potential biological activity compared to similar compounds, making it a compound of interest in research and industrial applications.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-6-11-22-21(12-16)26(30(24(32)15-35-26)19-5-3-4-17(27)13-19)25(33)29(22)14-23(31)28-18-7-9-20(34-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXSIHMCYIPMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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